Ethene;prop-2-enoic acid

Catalog No.
S569686
CAS No.
9010-77-9
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethene;prop-2-enoic acid

CAS Number

9010-77-9

Product Name

Ethene;prop-2-enoic acid

IUPAC Name

ethene;prop-2-enoic acid

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C3H4O2.C2H4/c1-2-3(4)5;1-2/h2H,1H2,(H,4,5);1-2H2

InChI Key

QHZOMAXECYYXGP-UHFFFAOYSA-N

SMILES

C=C.C=CC(=O)O

Synonyms

(polyethylene-acrylic acid) copolymer, EAA-9500, ethylene acrylic acid, poly(ethylene-co-acrylic acid), polyethylene-g-acrylic acid

Canonical SMILES

C=C.C=CC(=O)O

Material Science Research

  • Adhesion and Compatibility: EAA's unique chemical structure allows it to form strong bonds with both polar and non-polar materials. This makes it a valuable material for studying adhesion mechanisms and developing new compatible composites for various applications [].
  • Drug Delivery Systems: Researchers are investigating EAA for its potential use in designing drug delivery systems. EAA's ability to degrade under specific conditions allows for the controlled release of drugs within the body [].

Environmental Science Research

  • Soil and Water Remediation: EAA's ability to absorb certain heavy metals and pollutants from soil and water is being explored for environmental remediation applications. Research is ongoing to optimize EAA's properties for specific contaminants.

Ethene;prop-2-enoic acid, commonly known as 2-propenoic acid, is a colorless liquid organic compound with the formula C₃H₄O₂. It is characterized by a carboxylic acid group (-COOH) attached to a propene structure, making it a key monomer in the production of various polymers. Ethene;prop-2-enoic acid is miscible with water and organic solvents, and it exhibits reactivity typical of both alkenes and carboxylic acids, allowing for diverse chemical transformations and applications in industrial chemistry .

  • Addition Reactions: The double bond in ethene;prop-2-enoic acid can undergo electrophilic addition reactions, allowing it to react with halogens, hydrogen halides, and water.
  • Esterification: It reacts with alcohols to form esters, which are known as acrylates. For example:
    CH2=CHCOOH+R OHCH2=CHCOOR+H2O\text{CH}_2=CHCOOH+\text{R OH}\rightarrow \text{CH}_2=CHCOOR+\text{H}_2O
  • Polymerization: Ethene;prop-2-enoic acid can polymerize to form poly(ethene-co-propenoic acid), leading to various copolymers used in plastics and coatings .

Several methods exist for synthesizing ethene;prop-2-enoic acid:

  • Oxidation of Propylene: The most common industrial method involves the oxidation of propylene using oxygen:
    C3H6+1.5O2C3H4O2+H2O\text{C}_3\text{H}_6+1.5\text{O}_2\rightarrow \text{C}_3\text{H}_4\text{O}_2+\text{H}_2\text{O}
  • Hydrolysis of Acrylonitrile: Historically, ethene;prop-2-enoic acid was produced via hydrolysis of acrylonitrile, but this method has been largely abandoned due to environmental concerns .
  • Pyrolysis of Esters: Ethene;prop-2-enoic acid can also be obtained by pyrolyzing certain esters at high temperatures .

Ethene;prop-2-enoic acid has numerous applications across various industries:

  • Polymer Production: It is primarily used in the synthesis of acrylic polymers and copolymers, which are utilized in paints, adhesives, and coatings.
  • Textiles: Used as a finishing agent in textiles to improve durability and resistance to water.
  • Medical

Research into the interactions of ethene;prop-2-enoic acid with other compounds has revealed insights into its reactivity and potential applications:

  • Catalytic Reactions: Studies have shown that ethene;prop-2-enoic acid can interact with transition metal catalysts to facilitate polymerization processes.
  • Biological Interactions: Investigations into its interaction with biological systems have highlighted its potential for modifying surfaces for improved biocompatibility .

Ethene;prop-2-enoic acid shares similarities with several other compounds, particularly those containing alkene functionalities or carboxylic acids:

Compound NameStructureUnique Features
Propanoic AcidCH₃CH₂COOHSaturated carboxylic acid without double bond
Butanoic AcidCH₃(CH₂)₂COOHLonger carbon chain than ethene;prop-2-enoic acid
Methacrylic AcidCH₂=C(CH₃)COOHContains a methyl group on the double bond
Acrylic AcidCH₂=CHCOOHSimilar structure but lacks the propyl group

Ethene;prop-2-enoic acid's unique feature lies in its dual functionality as both an alkene and a carboxylic acid, enabling it to participate in a wide range of

GHS Hazard Statements

Aggregated GHS information provided by 648 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 163 of 648 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 485 of 648 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Binding; Emulsion stabilizing; Film forming; Opacifying

General Manufacturing Information

2-Propenoic acid, polymer with ethene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2024-04-14

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